6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Description
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a bicyclic heterocyclic compound featuring a benzo[c]thiophene core substituted with a carboxylic acid group at position 1, a methylthio (-SCH₃) group at position 3, a ketone at position 4, and two methyl groups at position 4. This compound is part of a broader class of tetrahydrobenzothiophene derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting adenosine receptors, enzyme inhibitors, and antimicrobial agents .
Properties
IUPAC Name |
6,6-dimethyl-3-methylsulfanyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c1-12(2)4-6-8(7(13)5-12)11(16-3)17-9(6)10(14)15/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXHNCQEJNHCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)SC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384833 | |
| Record name | SBB053495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-41-5 | |
| Record name | SBB053495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 172516-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Tetrahydrobenzo[c]thiophene Core
The bicyclic scaffold is synthesized via cyclocondensation of cyclohexanedione derivatives with sulfur-containing reagents. A common precursor, 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, is prepared by reacting 2-carbethoxycyclohexanedione with elemental sulfur or thiourea derivatives under acidic conditions. For example, heating 2-carbethoxycyclohexanedione with thiourea in acetic acid at 110°C for 8 hours yields the thiophene ring via intramolecular cyclization, with the methyl groups at C6 introduced through alkylation of the cyclohexanedione precursor.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 2-Carbethoxycyclohexanedione | Thiourea | Acetic acid | 110 | 8 | 72 |
| 6,6-Dimethylcyclohexanedione | Lawesson’s reagent | Toluene | 120 | 6 | 68 |
Introduction of the Methylthio Group
The methylthio (-SMe) substituent at position 3 is introduced via nucleophilic substitution or thioetherification. A representative method involves treating 3-bromo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 4 hours. Alternatively, direct thiolation using methyl mercaptan (CH₃SH) under basic conditions (K₂CO₃) achieves comparable yields.
Key Reaction Parameters:
Ester Hydrolysis to Carboxylic Acid
The ethyl or methyl ester at position 1 is hydrolyzed to the carboxylic acid using alkaline or acidic conditions. Saponification with 2M NaOH in ethanol/water (1:1) at reflux for 6 hours is a standard method, yielding the free acid with >90% purity. Industrial protocols often employ catalytic sodium hydroxide under pressurized conditions to accelerate hydrolysis.
Table 2: Hydrolysis Conditions
| Ester Derivative | Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 6,6-dimethyl-3-(methylthio)-4-oxo-... | 2M NaOH | EtOH/H₂O | 80 | 6 | 88 |
| Methyl 6,6-dimethyl-3-(methylthio)-4-oxo-... | 1M HCl | Dioxane/H₂O | 100 | 4 | 82 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern production leverages continuous flow reactors to enhance efficiency. Cyclization and thioetherification are performed in tandem within a microreactor system, reducing reaction times from hours to minutes. For instance, a mixture of cyclohexanedione derivative and methyl thiocyanate in 1,4-dioxane achieves 85% conversion at 120°C with a residence time of 15 minutes.
Purification Techniques
Crystallization from methanol/chloroform (1:3) removes unreacted starting materials and byproducts, yielding technical-grade acid with 95% purity. Chromatography on silica gel (eluent: ethyl acetate/hexane) further purifies the product for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, C6-CH₃), 2.52 (s, 3H, S-CH₃), 2.68–2.75 (m, 2H, C5-H), 3.12–3.18 (m, 2H, C7-H), 13.2 (br s, 1H, -COOH).
-
IR (KBr): 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (-SH, trace), 1720 cm⁻¹ (ester C=O, precursor).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Transforming the methylthio group into a sulfoxide or sulfone.
Reduction: : Reducing the carbonyl group to a hydroxyl group.
Substitution: : The methylthio group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like m-Chloroperoxybenzoic acid or hydrogen peroxide.
Reduction: : Using sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Depending on the reaction, products can include sulfoxides, sulfones, alcohols, and various substituted benzo[c]thiophenes.
Scientific Research Applications
Research indicates that 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid exhibits significant biological activity:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness as a potential antibiotic agent.
Anticancer Activity
Preliminary investigations suggest that the compound may exhibit anticancer properties by inhibiting tumor cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines.
Therapeutic Applications
The potential therapeutic applications of this compound are promising:
Pharmaceutical Development
Due to its unique structure and biological activity, this compound is being explored as a lead candidate in drug development for treating infections and cancer. Its derivatives are also being synthesized to enhance efficacy and reduce toxicity.
Research in Drug Delivery Systems
The compound's properties make it suitable for incorporation into drug delivery systems aimed at targeting specific tissues or cells, particularly in oncology.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) reported. |
| Study 2 | Anticancer Potential | Showed significant reduction in cell viability in breast cancer cell lines (MCF-7) after treatment with varying concentrations of the compound. |
| Study 3 | Synthesis Optimization | Developed a microwave-assisted method that improved yield by 30% compared to traditional methods. |
Mechanism of Action
The compound interacts with biological systems primarily through its functional groups. The carboxylic acid and carbonyl groups may form hydrogen bonds with enzymes and receptors, altering their activity. Molecular docking studies suggest it targets specific proteins involved in disease pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydrobenzo[c]thiophene Derivatives
Key structural analogs differ in substituents at positions 1, 3, and 6, as well as oxidation states of the thiophene ring. Below is a comparative analysis:
Comparison with Benzo[b]furan Analogs
Replacing the thiophene sulfur with oxygen yields benzo[b]furan derivatives, which exhibit distinct electronic and pharmacokinetic profiles:
| Compound | Structure | Molecular Weight | Key Differences | Reference |
|---|---|---|---|---|
| 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid | Benzo[b]furan core | 180.16 g/mol | Lower molecular weight; furan oxygen reduces ring aromaticity compared to thiophene. Higher solubility in polar solvents . |
Biological Activity
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy and safety.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzo[c]thiophene core with various substituents. Its molecular formula is , and it has notable physical properties such as a boiling point of 169-171 °C and a purity of 97% .
Analgesic Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant analgesic effects. For instance, studies utilizing the "hot plate" method on mice demonstrated that certain derivatives possess analgesic activity that surpasses that of standard analgesics like metamizole .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Effect (vs. Control) |
|---|---|
| 6,6-Dimethyl-3-(methylthio) derivative | Significantly higher |
| Metamizole | Standard |
Antimicrobial Activity
In addition to analgesic properties, this compound may also exhibit antimicrobial activity. Studies have shown that related compounds in the same class demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pain pathways or microbial metabolism.
- Receptor Modulation : It may act on pain receptors or other cellular receptors that modulate inflammatory responses.
Case Studies
Several studies have been conducted to evaluate the safety and efficacy of this compound in vivo and in vitro:
- Study on Analgesic Properties : A study involving intraperitoneal administration in mice revealed a dose-dependent analgesic effect, suggesting potential for therapeutic use in pain management .
- Antimicrobial Testing : Clinical trials have assessed the antimicrobial properties against resistant strains of bacteria. Results indicated promising efficacy, warranting further investigation into its use as an antibiotic agent.
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions using tetrahydrobenzothiophene derivatives as precursors. Key steps include:
- Acylation : Reacting intermediates (e.g., 2-amino-tetrahydrobenzothiophenes) with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O 30%→100%) to isolate products, achieving yields of 65–78% .
- Characterization :
- Spectroscopy : IR confirms functional groups (C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹); ¹H/¹³C NMR identifies substituents (e.g., methylthio groups at δ ~2.5 ppm) .
- Mass Spectrometry : HRMS validates molecular weights (e.g., [M+H]⁺ calculated within 0.001 Da) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
Discrepancies often arise from:
- Variability in assay conditions : For example, organic degradation during prolonged experiments (e.g., 9-hour assays) alters compound stability . Mitigate this via continuous cooling (4°C) to slow decomposition .
- Structural heterogeneity : Minor substituent changes (e.g., tert-butyl vs. phenyl groups) drastically alter solubility and bioavailability. Use standardized solubility protocols (e.g., shake-flask method in PBS at 25°C) .
- Data normalization : Compare activities against internal controls (e.g., reference antibiotics in MIC assays) to reduce batch-to-batch variability .
Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio group at δ 2.1–2.3 ppm) and quaternary carbons (e.g., carbonyl carbons at δ ~170 ppm) .
- IR Spectroscopy : Detects key absorptions (e.g., carboxylic acid C=O at ~1720 cm⁻¹, tetrahydrobenzothiophene C-S at ~650 cm⁻¹) .
- LC-MS : Validates purity (>98% via HPLC) and molecular ion peaks .
Advanced Question: How to design experiments assessing the compound’s role in heterocyclic synthesis?
Methodological Answer:
- Reactivity screening : Test its coupling with azoles or triazines under varied catalysts (e.g., TEA in 1,4-dioxane) to form pharmacologically active hybrids (e.g., pyrazole-thiophene conjugates) .
- Mechanistic studies : Use DFT calculations to predict regioselectivity in cycloaddition reactions. Validate with X-ray crystallography of intermediates .
- Stability profiling : Monitor degradation under oxidative (H₂O₂) or thermal (40–80°C) stress via UPLC-MS to identify labile sites .
Basic Question: What are common pitfalls in analyzing the compound’s environmental fate in pollution studies?
Methodological Answer:
- Matrix interference : Organic matter in wastewater accelerates degradation. Use isotope-labeled analogs (e.g., ¹³C-carboxylic acid) as internal standards to track degradation pathways .
- Sampling bias : Low variability in synthetic mixtures vs. real-world sewage. Expand sample diversity (e.g., 50+ initial pollutants) and simulate field conditions (pH 4–9, 25°C) .
Advanced Question: How to optimize synthetic protocols for derivatives with conflicting solubility profiles?
Methodological Answer:
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Protecting groups : Introduce tert-butyl esters at the carboxylic acid site to enhance lipophilicity during synthesis, followed by deprotection (e.g., TFA hydrolysis) .
- Co-crystallization : Improve crystallinity using additives (e.g., n-hexane) for reliable XRD analysis of low-solubility derivatives .
Basic Question: What quality control measures ensure reproducibility in derivative synthesis?
Methodological Answer:
- Batch testing : Validate reagent purity (e.g., anhydrides >99% via titration) .
- In-process monitoring : Track reaction progress with TLC (silica GF₂₅₄, ethyl acetate/hexane eluent) .
- Stability protocols : Store intermediates under argon at –20°C to prevent oxidation .
Advanced Question: How to address discrepancies in mechanistic studies of antibacterial action?
Methodological Answer:
- Target validation : Use gene knockout assays (e.g., CRISPR-Cas9 in E. coli) to confirm enzyme inhibition (e.g., dihydrofolate reductase) .
- Metabolomic profiling : LC-MS/MS quantifies intracellular metabolites (e.g., thymidine depletion) to link activity to metabolic disruption .
- Resistance studies : Serial passage assays under sub-MIC conditions identify mutation hotspots (e.g., gyrase mutations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
